N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide
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Overview
Description
N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide is a complex organic compound that features a piperazine ring, a trifluoromethyl group, and an iodo-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the aromatic ring.
Iodination of the Phenyl Ring: The iodination of the phenyl ring can be achieved using iodine or iodinating reagents under controlled conditions.
Coupling Reactions: The final step involves coupling the piperazine derivative with the iodinated phenyl ring using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the ethyl group.
Reduction: Reduction reactions may target the trifluoromethyl group or the iodo-phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or ethyl group.
Reduction: Reduced forms of the trifluoromethyl or iodo-phenyl groups.
Substitution: Substituted aromatic rings with different functional groups.
Scientific Research Applications
N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Uniqueness
N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide is unique due to the presence of both trifluoromethyl and iodo-phenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets.
Properties
Molecular Formula |
C22H25F3IN3O |
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Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C22H25F3IN3O/c1-2-28-8-10-29(11-9-28)15-17-6-7-19(14-20(17)22(23,24)25)27-21(30)13-16-4-3-5-18(26)12-16/h3-7,12,14H,2,8-11,13,15H2,1H3,(H,27,30) |
InChI Key |
ZJHOVZLUICHDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC(=CC=C3)I)C(F)(F)F |
Origin of Product |
United States |
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